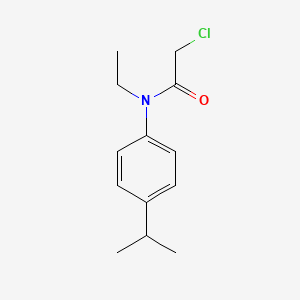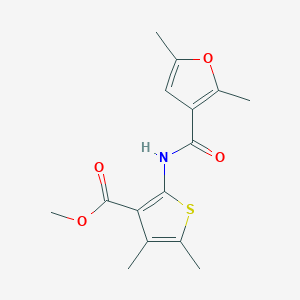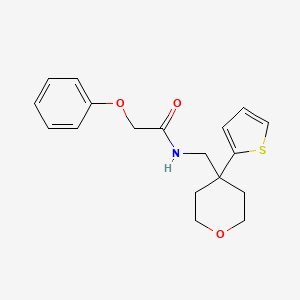![molecular formula C18H27N3O2S B2524188 3-(2-(azepan-1-yl)-2-oxoethyl)-7-(tert-butyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 953212-69-6](/img/structure/B2524188.png)
3-(2-(azepan-1-yl)-2-oxoethyl)-7-(tert-butyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azepane ring, possibly through a cyclization reaction, and the construction of the thiazolo[3,2-a]pyrimidinone core, which could be achieved through a condensation reaction or a cyclization process .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The azepane ring is a seven-membered ring, which can exist in various conformations . The thiazolo[3,2-a]pyrimidinone moiety is a fused ring system containing nitrogen and sulfur atoms, which can contribute to the compound’s reactivity and properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the azepane ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen . The thiazolo[3,2-a]pyrimidinone moiety could participate in reactions involving the carbonyl group or the heteroatoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the heteroatoms in the thiazolo[3,2-a]pyrimidinone moiety could enhance the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : Research has shown that related pyrimidine derivatives can be synthesized through various methods, including microwave irradiative cyclocondensation, offering potential for creating diverse heterocyclic compounds with unique properties (Deohate & Palaspagar, 2020).
Antimicrobial Activity : Certain thiazolo[3,2-a]pyrimidin derivatives have demonstrated significant antimicrobial properties. This includes antibacterial potential against a range of microorganisms, highlighting their relevance in developing new antibacterial agents (Habib et al., 1996); (Maddila et al., 2016).
Antinociceptive and Anti-Inflammatory Properties : Some studies have found that thiazolopyrimidine derivatives can exhibit antinociceptive (pain relief) and anti-inflammatory activities, which could be valuable in pharmaceutical research (Selvam et al., 2012).
Chemical Properties and Synthesis Techniques
Novel Synthesis Approaches : Research includes the development of novel methods for synthesizing pyrimidine derivatives, which could have broader implications in synthetic chemistry (Kanno et al., 1991); (Litvinchuk et al., 2021).
Potential in Antiallergy Treatments : A series of thiadiazolopyrimidin derivatives have been synthesized and evaluated for their antiallergic activities, suggesting potential applications in allergy treatment (Suzuki et al., 1992).
Structural Analysis and Characterization : Detailed structural determination and analysis of synthesized compounds provide insight into the chemical nature and potential applications of these compounds in various fields (Akula et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]-7-tert-butyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-18(2,3)14-11-16(23)21-13(12-24-17(21)19-14)10-15(22)20-8-6-4-5-7-9-20/h11,13H,4-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNHUSSCRAPCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2524107.png)


![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524115.png)

![4-fluoro-N-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2524117.png)
![1,7-Dimethyl-4-oxo-1,3,4,7-tetrahydropyrazolo[3,4-c][1,2]thiazine 2,2-dioxide](/img/structure/B2524118.png)
![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane](/img/structure/B2524119.png)
![1-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}methanesulfonamide](/img/structure/B2524120.png)
![[2-Fluoro-5-(hydroxymethyl)phenyl]methanol](/img/structure/B2524121.png)
![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2524122.png)


![1-(Tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)pyrrolidine hydrochloride](/img/structure/B2524128.png)